Cas no 51282-48-5 (Methyl furan-2-carbimidate)

Methyl furan-2-carbimidate Chemical and Physical Properties
Names and Identifiers
-
- Methyl furan-2-carbimidate
- 2-Furancarboximidic acid, methyl ester
- methyl furan-2-carboximidate
- AGN-PC-00KYNU
- AK127792
- CTK1G5078
- Furan-2-carbimidsaeure-methylester
- furan-2-carbonimidic acid methyl ester
- furan-2-carboximidic acid methyl ester
- furane-2-carboximidate de methyle
- KB-257873
- methyl 2-furancarboximidate
- methyl 2-furylimidate
- SureCN9216297
- DTXSID60519087
- AKOS010211876
- Methylfuran-2-carbimidate
- A918342
- BCA28248
- SCHEMBL9216297
- LXAAUEZVEFPTPX-UHFFFAOYSA-N
- 51282-48-5
-
- MDL: MFCD12816124
- Inchi: InChI=1S/C6H7NO2/c1-8-6(7)5-3-2-4-9-5/h2-4,7H,1H3
- InChI Key: LXAAUEZVEFPTPX-UHFFFAOYSA-N
- SMILES: N=C(C1=CC=CO1)OC
Computed Properties
- Exact Mass: 125.04771
- Monoisotopic Mass: 125.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.22
Methyl furan-2-carbimidate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM195852-1g |
methyl furan-2-carbimidate |
51282-48-5 | 95% | 1g |
$430 | 2021-08-05 | |
Alichem | A159003001-1g |
Methyl furan-2-carbimidate |
51282-48-5 | 95% | 1g |
$368.28 | 2023-09-01 | |
Ambeed | A691102-1g |
Methyl furan-2-carbimidate |
51282-48-5 | 95+% | 1g |
$383.0 | 2024-04-19 | |
Chemenu | CM195852-1g |
methyl furan-2-carbimidate |
51282-48-5 | 95% | 1g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737103-1g |
Methyl furan-2-carbimidate |
51282-48-5 | 98% | 1g |
¥3753.00 | 2024-05-10 | |
Crysdot LLC | CD11113045-1g |
Methyl furan-2-carbimidate |
51282-48-5 | 95+% | 1g |
$455 | 2024-07-17 |
Methyl furan-2-carbimidate Related Literature
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
Additional information on Methyl furan-2-carbimidate
Methyl furan-2-carbimidate (CAS No. 51282-48-5): Properties, Applications, and Market Insights
Methyl furan-2-carbimidate (CAS No. 51282-48-5) is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This heterocyclic derivative of furan has garnered attention due to its unique structural features and versatile reactivity. The compound's imidate functional group makes it particularly valuable as a building block in synthetic chemistry, especially for the preparation of more complex molecules.
Chemically classified as a furan derivative, this compound exhibits interesting properties that make it useful in various synthetic pathways. The presence of both the furan ring and methyl carbimidate group provides two distinct reactive centers, allowing for selective modifications. Researchers have explored its potential in creating novel heterocyclic compounds, which are increasingly important in drug discovery programs targeting various therapeutic areas.
In recent years, the demand for Methyl furan-2-carbimidate has grown alongside the expansion of green chemistry initiatives. As industries seek more sustainable synthetic routes, compounds like this that can serve as efficient intermediates have become particularly valuable. Its relatively simple structure combined with high reactivity makes it an attractive option for researchers developing atom-economical processes and catalytic transformations.
The compound's stability under various conditions has been a subject of research, with studies focusing on its behavior in different solvent systems and at varying temperatures. This information is crucial for process chemists who need to optimize reaction conditions for large-scale applications. The methyl furan-2-carbimidate structure has shown particular promise in metal-catalyzed reactions, where it can participate in cross-coupling processes to create more complex architectures.
From an analytical perspective, 51282-48-5 can be characterized using standard techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods help verify the compound's purity and identity, which is essential for research applications. The development of reliable analytical methods for this compound has facilitated its adoption in various synthetic protocols.
In the pharmaceutical sector, derivatives of Methyl furan-2-carbimidate have shown potential biological activities, sparking interest in their use as pharmacophores for new drug candidates. Researchers are particularly interested in how modifications to the basic structure might influence bioavailability and target selectivity. This aligns with current trends in personalized medicine and structure-activity relationship studies.
The agrochemical industry has also shown interest in this compound as a potential precursor for novel crop protection agents. With increasing global focus on sustainable agriculture and reduced environmental impact, researchers are exploring how furan-based compounds might contribute to next-generation solutions. The methyl furan-2-carbimidate scaffold offers possibilities for creating compounds with improved pest specificity and reduced non-target toxicity.
Market analysis indicates steady growth in demand for 51282-48-5, particularly from research institutions and specialty chemical manufacturers. The compound's pricing and availability are influenced by factors such as raw material costs, synthetic route efficiency, and purification requirements. Suppliers are increasingly offering high-purity grades of this chemical to meet the exacting standards of pharmaceutical applications.
From a safety perspective, proper handling procedures for Methyl furan-2-carbimidate should always be followed, including the use of appropriate personal protective equipment and engineering controls. While not classified as highly hazardous, standard laboratory precautions for organic compounds apply. Material safety data sheets provide detailed guidance on storage conditions and compatibility issues.
Recent scientific literature highlights several innovative applications of furan-2-carbimidate derivatives, particularly in materials science. Researchers are exploring their use in creating novel functional materials with specific electronic or optical properties. This aligns with current interests in smart materials and molecular electronics, areas that are receiving significant research funding worldwide.
The synthesis of Methyl furan-2-carbimidate typically involves furan-2-carbonitrile as a starting material, with subsequent transformations to introduce the imidate functionality. Process optimization efforts have focused on improving yields and reducing byproduct formation, reflecting the chemical industry's broader emphasis on process intensification and waste minimization.
As regulatory landscapes evolve, particularly concerning green chemistry principles, compounds like 51282-48-5 that can contribute to more sustainable synthetic routes are likely to see increased adoption. The ability to serve as a versatile intermediate while potentially reducing the environmental footprint of chemical processes makes it an interesting case study in benign by design approaches.
Looking forward, the applications of Methyl furan-2-carbimidate are expected to expand as researchers uncover new reactions where its unique properties can be advantageous. The compound's role in diversity-oriented synthesis and fragment-based drug discovery approaches positions it well for continued relevance in chemical research. Ongoing studies are exploring its potential in creating biologically active compounds with improved pharmacological profiles.
For researchers considering working with CAS No. 51282-48-5, it's important to consult recent literature to understand the latest developments in its chemistry and applications. The compound's versatility means that new uses continue to emerge, particularly in interdisciplinary research combining elements of organic synthesis, medicinal chemistry, and materials science.
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